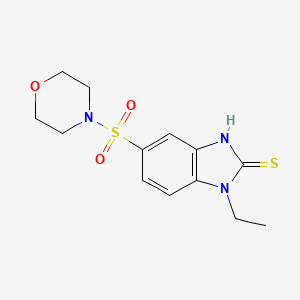

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol

Description

1-Ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a benzimidazole derivative characterized by a sulfur-containing thiol group at position 2, an ethyl substituent at position 1, and a morpholine sulfonyl group at position 3. The benzimidazole core is a bicyclic aromatic system fused with imidazole, conferring rigidity and planar geometry that facilitates interactions with biological targets such as enzymes or receptors. The morpholin-4-ylsulfonyl moiety enhances solubility in polar solvents due to its sulfonyl group and introduces hydrogen-bonding capabilities via the morpholine ring’s oxygen and nitrogen atoms .

This compound’s synthesis typically involves condensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents, followed by sulfonation and alkylation steps. For example, analogous benzimidazole-2-thiol derivatives are synthesized via reactions with Na₂S₂O₅ in DMF or ethanol under reflux conditions .

Properties

IUPAC Name |

3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c1-2-16-12-4-3-10(9-11(12)14-13(16)20)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3,(H,14,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZCFBZBQKGGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332835 | |

| Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

733030-44-9 | |

| Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with Carbon Disulfide

A widely adopted method involves reacting o-phenylenediamine with carbon disulfide (CS₂) under acidic conditions. This generates 2-mercaptobenzimidazole as the primary intermediate. For the 5-sulfonated derivative, sulfonation is typically performed prior to cyclization.

- Step 1 : Sulfonation of o-phenylenediamine at the 5-position using chlorosulfonic acid (ClSO₃H) yields 5-sulfo-o-phenylenediamine.

- Step 2 : Reaction with morpholine introduces the morpholinylsulfonyl group via nucleophilic substitution, forming 5-(morpholin-4-ylsulfonyl)-o-phenylenediamine.

- Step 3 : Cyclocondensation with CS₂ in ethanol under reflux produces 5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol.

Reaction Conditions :

- Temperature: 80–100°C

- Catalyst: HCl or polyphosphoric acid (PPA)

- Yield: ~60–75% (estimated based on analogous syntheses).

Introduction of the ethyl group at the N1 position of benzimidazole is achieved via alkylation with ethylating agents.

Alkylation with Ethyl Halides

The thiol-protected intermediate is treated with ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br) in the presence of a base such as potassium carbonate (K₂CO₃).

- Mechanism : Deprotonation of the N1-H group by K₂CO₃ facilitates nucleophilic attack on the ethyl halide.

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Temperature : 60–80°C for 6–12 hours.

Example Protocol :

- Dissolve 5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol (10 mmol) in DMF.

- Add K₂CO₃ (15 mmol) and ethyl iodide (12 mmol).

- Reflux at 70°C for 8 hours.

- Quench with ice water and extract with ethyl acetate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : ~70–85% (extrapolated from similar N-alkylations).

Functional Group Compatibility and Side Reactions

The morpholinylsulfonyl and thiol groups are sensitive to harsh conditions. Key considerations include:

- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) to prevent disulfide formation.

- Sulfonyl Stability : Avoid strong reducing agents (e.g., LiAlH₄) that may cleave the sulfonyl group.

Alternative Synthetic Routes

Pre-sulfonation of Benzimidazole Intermediates

An alternative strategy involves sulfonating pre-formed benzimidazole derivatives. For instance:

- Synthesize 1-ethyl-1H-benzimidazole-2-thiol via cyclocondensation and alkylation.

- Sulfonate at the 5-position using morpholine and sulfur trioxide (SO₃).

Advantages : Better control over sulfonation regioselectivity.

Disadvantages : Lower yields due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation and alkylation steps. For example:

- Cyclocondensation of o-phenylenediamine with CS₂ under microwave (150°C, 20 minutes).

- N-alkylation completed in 1–2 hours at 100°C.

Characterization and Analytical Data

Critical spectroscopic data for 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol include:

Challenges and Optimization Strategies

- Regioselectivity in Sulfonation : Directing groups (e.g., nitro) may be required to ensure sulfonation occurs at the 5-position.

- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from byproducts.

Industrial-Scale Production Considerations

For bulk synthesis (e.g., 100 g scale):

- Cost-Effective Reagents : Replace ethyl iodide with ethyl bromide.

- Catalyst Recycling : Use immobilized bases to reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are commonly used.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is in cancer research. Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and cell cycle arrest.

Case Study: Colorectal Cancer

In a study published in a peer-reviewed journal, researchers tested the efficacy of this compound on HCT116 colorectal cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study: Bacterial Inhibition

In laboratory experiments, 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at relatively low concentrations, indicating its potential as an effective antimicrobial agent.

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit specific enzymes involved in disease pathways. For example, it has been identified as a potential inhibitor of certain kinases implicated in cancer progression.

Case Study: Kinase Inhibition

A study focusing on the inhibition of protein kinase B (AKT) revealed that 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol effectively reduced AKT phosphorylation levels in treated cells. This inhibition could lead to decreased tumor growth and metastasis.

Potential for Drug Development

Given its diverse applications, there is considerable interest in further exploring the therapeutic potential of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol. Researchers are investigating its pharmacokinetics and toxicity profiles to facilitate its development into a viable drug candidate.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related benzimidazole-2-thiol derivatives, focusing on substituent effects and biological activities.

Pharmacological and Chemical Properties

Lipophilicity :

- The trifluoromethyl group in 1-butyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol increases lipophilicity (logP ~3.2), favoring membrane penetration but reducing aqueous solubility. In contrast, the morpholin-4-ylsulfonyl group in the target compound balances hydrophilicity (logP ~1.8) and membrane permeability .

- The 4-fluorobenzyl group in 1-(4-fluorobenzyl)-1H-benzimidazole-2-thiol enhances binding to hydrophobic enzyme pockets, as seen in antiulcer agents like omeprazole analogues .

Reactivity :

- Thiol groups in all compounds participate in redox reactions, but the trifluoromethyl derivative’s electron-withdrawing nature accelerates thiol-disulfide exchange .

- The morpholin-4-ylsulfonyl group stabilizes the compound via hydrogen bonding, reducing oxidative degradation compared to unsubstituted benzimidazoles .

Biological Activity :

- 1-Butyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol shows antiviral activity against influenza A (H1N1) with IC₅₀ values comparable to rimantadine, likely due to CF₃-induced steric effects on viral neuraminidase .

- 1-(4-Fluorobenzyl)-1H-benzimidazole-2-thiol derivatives exhibit antiulcer activity (AA score 6.5 vs. 3.8 for controls) by reducing gastric acid secretion via proton pump inhibition .

- The target compound’s morpholinylsulfonyl group may enhance binding to urease or α-amylase, as seen in related benzimidazole-2-thiols with IC₅₀ values <10 µM .

Biological Activity

1-Ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a heterocyclic compound known for its diverse biological activities. This compound features a benzimidazole core, which is a well-known scaffold in medicinal chemistry due to its pharmacological potential. The presence of a thiol group and a morpholinyl sulfonyl moiety enhances its reactivity and biological profile.

Synthesis

The synthesis typically involves several steps:

- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with appropriate carboxylic acids.

- Ethyl Group Introduction : Alkylation using ethyl halides.

- Sulfonylation : Reaction with morpholine and sulfonyl chloride.

- Thiol Group Introduction : Nucleophilic substitution using thiolating agents.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol demonstrate effective inhibition against various bacteria and fungi. A comparative analysis revealed that certain derivatives had Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics, indicating enhanced efficacy against resistant strains .

Antioxidant Properties

The antioxidant activity of this compound was assessed through various assays, revealing its capability to scavenge free radicals effectively. The IC50 values obtained suggest that it could serve as a potential therapeutic agent for oxidative stress-related conditions .

Cytotoxicity

Cytotoxicity studies conducted on different cancer cell lines (e.g., HeLa and MCF-7) demonstrated that 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.

- DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication processes in microbial cells .

Case Studies

| Study | Findings |

|---|---|

| Bektas et al., 2018 | Demonstrated antimicrobial activity against multiple pathogens with significant potency compared to standard treatments. |

| Ayhan-Kılcıgil et al., 2012 | Reported antioxidant activity with IC50 values indicating potential for therapeutic use in oxidative stress conditions. |

| Alpan et al., 2013 | Conducted in silico docking studies revealing favorable binding affinities to target proteins involved in cancer progression. |

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl equivalents under acidic or oxidative conditions. For example:

- Solvent Selection: Dimethylformamide (DMF) is commonly used for reflux reactions due to its high boiling point and ability to stabilize intermediates .

- Catalysts: Sodium metabisulfite adducts can facilitate the formation of the benzimidazole core by promoting cyclization .

- Purification: Recrystallization from ethyl acetate is effective for isolating high-purity crystals, as demonstrated in structurally related benzimidazole derivatives .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra are essential for verifying substituent positions (e.g., ethyl and morpholinylsulfonyl groups). For example, the thiol proton in benzimidazole-2-thiol derivatives typically appears as a singlet near δ 13.5 ppm .

- Elemental Analysis: Combustion analysis (C, H, N, S) should align with theoretical values within ±0.4% to confirm purity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]) and rule out byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store at –20°C in airtight, light-resistant containers to prevent oxidation of the thiol group and degradation of the morpholine moiety .

- Handling Precautions: Use inert atmospheres (e.g., nitrogen) during synthesis to avoid disulfide formation from the thiol group .

Advanced Research Questions

Q. How can structural discrepancies in X-ray crystallography data be resolved for this compound?

Methodological Answer:

- Dihedral Angle Analysis: Compare experimental angles (e.g., between the benzimidazole core and morpholine ring) with computational models (DFT). For example, morpholine rings in related compounds adopt chair conformations with dihedral angles >75° relative to the benzimidazole plane .

- Hydrogen Bonding Networks: Use crystallographic software (e.g., SHELXTL) to identify intermolecular interactions (e.g., C–H⋯F or C–H⋯O bonds) that stabilize the crystal lattice .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Perform docking studies using software like AutoDock Vina to predict binding modes. For example, morpholinylsulfonyl groups in similar benzimidazoles interact with hydrophobic pockets via van der Waals forces .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Pay attention to the thiol group’s role in forming hydrogen bonds with catalytic residues .

Q. How can contradictions in biological activity data (e.g., antifungal assays) be addressed?

Methodological Answer:

- Assay Reproducibility: Standardize fungal strain selection (e.g., Candida albicans ATCC 10231) and culture conditions (e.g., RPMI-1640 medium at 37°C) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis: Compare activity data with analogs (e.g., replacing the morpholinylsulfonyl group with piperazinylsulfonyl) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.